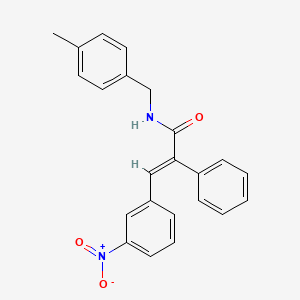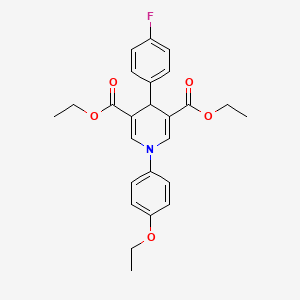![molecular formula C22H27N3O2 B3513631 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B3513631.png)
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole
Übersicht
Beschreibung
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenylmethyl piperazine intermediate. This intermediate is then reacted with an indole derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the cellular and molecular levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyphenethylamine: Shares the 2,5-dimethoxyphenyl group but lacks the indole and piperazine moieties.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but differs in the substitution pattern and lacks the indole structure.
Dichloroaniline: Aniline derivative with chlorine substitutions, structurally different but used for comparison in chemical reactivity studies.
Uniqueness
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is unique due to its combination of the indole core, piperazine ring, and 2,5-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-26-19-7-8-22(27-2)17(13-19)15-24-9-11-25(12-10-24)16-18-14-23-21-6-4-3-5-20(18)21/h3-8,13-14,23H,9-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXYBQMPUYHVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dimethoxyphenyl)-N-{4-[(phenylthio)methyl]phenyl}acrylamide](/img/structure/B3513554.png)
![N-benzyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B3513559.png)
![1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B3513562.png)
![N-isopropyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3513566.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3513574.png)
![methyl {5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B3513577.png)
![N-cyclohexyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B3513591.png)
![ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3513599.png)
![1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3513612.png)
![N-[5-(BENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE](/img/structure/B3513620.png)

![3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3513661.png)
![1-(4-biphenylyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3513673.png)
